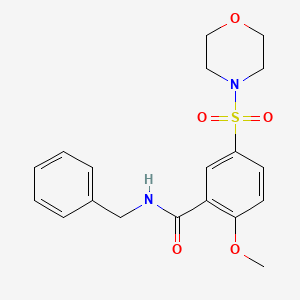
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as CFMS, is a chemical compound that has been extensively studied for its potential use in scientific research. CFMS is a sulfonamide derivative that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Wirkmechanismus
The exact mechanism of action of CFMS is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. CFMS has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects
CFMS has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CFMS has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CFMS has been shown to have anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
CFMS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound for use in research. However, there are also some limitations to its use. CFMS has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on CFMS. One area of research is the development of more potent and selective inhibitors of COX-2 and 5-LOX. Another area of research is the development of new therapeutic applications for CFMS, such as its potential use in the treatment of bacterial and fungal infections. Finally, further studies are needed to fully understand the mechanism of action of CFMS and its potential applications in various disease states.
Conclusion
In conclusion, CFMS is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. It has anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential treatment for various diseases. CFMS can be synthesized through a multi-step process and has several advantages for use in lab experiments. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Synthesemethoden
CFMS can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using various methods, including recrystallization and column chromatography. The final product is a white crystalline solid with a melting point of 169-171°C.
Wissenschaftliche Forschungsanwendungen
CFMS has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. CFMS has also been shown to have anti-tumor properties, making it a potential treatment for various types of cancers. In addition, CFMS has been shown to have anti-microbial properties, making it a potential treatment for bacterial and fungal infections.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-3-6-13(20-2)14(7-9)21(18,19)17-10-4-5-12(16)11(15)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKXUWNUYZHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

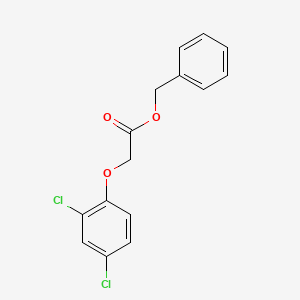
![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)
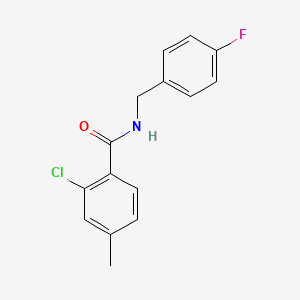
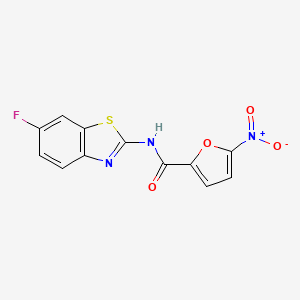
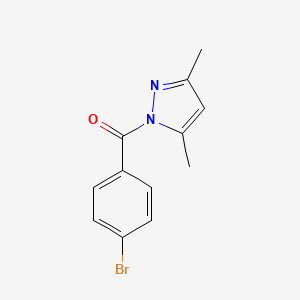
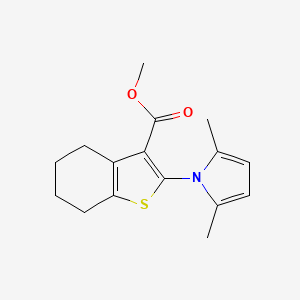
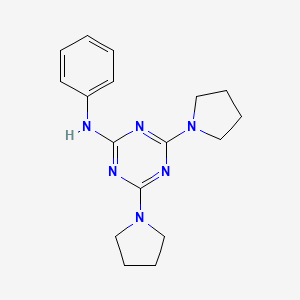
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)

![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)

